1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Overview
Description
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and diazepine rings. This compound has a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol . It is primarily used in research settings, particularly in the fields of medicinal chemistry and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the reaction of α,β-alkynyls with hydrazine monohydrate to form pyrazoles, which are then cyclized using gold catalysis and finally cyclized by sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazepine derivatives.
Scientific Research Applications
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular pathways and effects . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit similar biological activities.
Diketopyrrolopyrrole derivatives: Known for their electronic properties and used in the development of organic semiconductors.
Uniqueness
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-5-3-9-7(12)6-4(10-5)1-2-8-6/h1-2,8H,3H2,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVAOABZOBCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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